p-Cumate
CAS No.:
Cat. No.: VC1765557
Molecular Formula: C10H11O2-
Molecular Weight: 163.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H11O2- |
|---|---|
| Molecular Weight | 163.19 g/mol |
| IUPAC Name | 4-propan-2-ylbenzoate |
| Standard InChI | InChI=1S/C10H12O2/c1-7(2)8-3-5-9(6-4-8)10(11)12/h3-7H,1-2H3,(H,11,12)/p-1 |
| Standard InChI Key | CKMXAIVXVKGGFM-UHFFFAOYSA-M |
| SMILES | CC(C)C1=CC=C(C=C1)C(=O)[O-] |
| Canonical SMILES | CC(C)C1=CC=C(C=C1)C(=O)[O-] |
Introduction
Chemical Properties and Structure
Molecular Identity and Nomenclature
p-Cumate is formally known as 4-isopropylbenzoate and appears in scientific literature under several synonyms, including 4-propan-2-ylbenzoate, 4-(propan-2-yl)benzoate, and 4-(1-methylethyl)benzoate . It has a parent compound of cumic acid (CID 10820) and possesses a molecular formula consistent with its structure . As the conjugate base of p-cumic acid, it functions as an anion in biochemical systems.
Physical and Chemical Characteristics
p-Cumate exhibits specific physico-chemical properties that influence its behavior in biological systems. The compound's properties have been extensively characterized through computational methods, as summarized in Table 1.
Table 1: Computed Properties of p-Cumate
| Property | Value | Computational Method |
|---|---|---|
| Molecular Weight | 163.19 g/mol | PubChem 2.2 |
| XLogP3 | 4 | XLogP3 3.0 |
| Hydrogen Bond Donor Count | 0 | Cactvs 3.4.8.18 |
| Hydrogen Bond Acceptor Count | 2 | Cactvs 3.4.8.18 |
| Rotatable Bond Count | 1 | Cactvs 3.4.8.18 |
| Exact Mass | 163.075904589 Da | PubChem 2.2 |
The relatively high XLogP3 value of 4 indicates considerable lipophilicity, which contributes to its ability to cross cell membranes—a property particularly advantageous for its applications as an inducer molecule in biotechnology .
Structural Features
The molecular structure of p-cumate features a benzene ring with an isopropyl group at the para position relative to the carboxylate group. This arrangement provides the compound with specific steric and electronic properties that determine its interactions with proteins and other biomolecules . The presence of the carboxylate group makes it slightly acidic and capable of forming salts.
Biological Significance
Natural Occurrence
p-Cumate has been identified as a plant metabolite, suggesting its involvement in plant biochemical pathways, though its specific physiological roles in plant systems require further elucidation . The compound likely participates in secondary metabolism pathways in certain plant species, potentially contributing to defense mechanisms or signaling processes.
Microbial Metabolism
The most extensively studied aspect of p-cumate biology involves its catabolism by certain bacterial species. Notably, Pseudomonas putida F1 has evolved specialized metabolic pathways enabling it to utilize p-cumate as a growth substrate through an eight-step catabolic pathway . This metabolic capability represents an adaptation allowing these bacteria to exploit diverse carbon sources in their environment.
Catabolic Pathway in Pseudomonas putida F1
Pathway Overview
Pseudomonas putida F1 metabolizes p-cumate through a well-characterized eight-step catabolic pathway. This pathway is encoded by genes located within a 35.75-kb DNA segment containing the cmt operon, which has been cloned as four separate overlapping restriction fragments and mapped with restriction endonucleases . The pathway systematically breaks down p-cumate to intermediates that can enter central metabolism.
Genetic Organization
The genetic basis for p-cumate catabolism has been extensively characterized. Sequence analysis of 11,260 bp revealed 12 genes comprising the cmt operon. These genes are organized in a specific arrangement that facilitates coordinated expression of the catabolic enzymes . The organization of the primary genes involved in this pathway is presented in Table 2.
Table 2: Key Genes in the p-Cumate Catabolic Pathway
| Gene | Encoded Enzyme | Function |
|---|---|---|
| cmtAa | Ferredoxin reductase | Component of p-cumate 2,3-dioxygenase |
| cmtAb | Large subunit | Component of terminal dioxygenase |
| cmtAc | Small subunit | Component of terminal dioxygenase |
| cmtB | 2,3-dihydroxy-2,3-dihydro-p-cumate dehydrogenase | Catalyzes dehydrogenation step |
| cmtC | 2,3-dihydroxy-p-cumate 3,4-dioxygenase | Catalyzes ring cleavage |
| cmtAd | Ferredoxin | Component of p-cumate 2,3-dioxygenase |
| cmtD | Decarboxylase | Acts on ring cleavage product |
| cmtI | Unknown | Large open reading frame with unidentified function |
This genetic organization demonstrates the complex enzymatic machinery required for the complete catabolism of p-cumate, involving initial activation, ring cleavage, and further processing of metabolic intermediates .
Biochemical Reactions
The p-cumate degradation pathway begins with the action of p-cumate 2,3-dioxygenase, a multi-component enzyme system that introduces molecular oxygen into the aromatic ring structure. This is followed by a dehydrogenation step catalyzed by 2,3-dihydroxy-2,3-dihydro-p-cumate dehydrogenase. The pathway continues with ring cleavage by 2,3-dihydroxy-p-cumate 3,4-dioxygenase, followed by decarboxylation of the ring cleavage product, 2-hydroxy-3-carboxy-6-oxo-7-methylocta-2,4-dienoate, by a specific decarboxylase . These sequential transformations ultimately convert p-cumate into intermediates that can enter central metabolic pathways.
Biotechnological Applications
Cumate-Inducible Gene Expression Systems
One of the most significant biotechnological applications of p-cumate is its use in the development of inducible gene expression systems. Elements from the Pseudomonas putida F1 cym/cmt system have been repurposed to create synthetic cumate-inducible promoters for controlled gene expression in various bacterial hosts . These systems provide valuable tools for genetic manipulations and protein production.
Expression Vectors and Plasmids
Several cumate-inducible expression vectors have been developed and made available through repositories such as Addgene. These include plasmids for the expression of proteins with various tags, including 3xFLAG, mCherry, SYFP2, ECFP, HA, and myc tags . The availability of these diverse expression vectors enhances the utility of cumate-inducible systems for various experimental applications in molecular biology and protein studies.
Table 3: Cumate-Inducible Expression Vectors
| Plasmid | Purpose | Features |
|---|---|---|
| pQF | Cumate-inducible expression of 3xFLAG-tagged fusion protein | Empty backbone, PQ5 promoter |
| pQR | Cumate-inducible expression of mCherry-tagged fusion protein | 3xFLAG and mCherry tags |
| pQY | Cumate-inducible expression of SYFP2-tagged fusion protein | 3xFLAG and SYFP2 tags |
| pQC | Cumate-inducible expression of ECFP-tagged fusion protein | 3xFLAG and ECFP tags |
| pQH | Cumate-inducible expression of HA-tagged fusion protein | 3xFLAG and HA tags |
| pQM | Cumate-inducible expression of myc-tagged fusion protein | 3xFLAG and myc tags |
| pQF-lacZ | Cumate-inducible expression of lacZ | Contains E. coli lacZ gene |
These vectors share the common feature of the PQ5 promoter and are primarily available to academic institutions and nonprofits for research purposes .
Synthetic Promoter Systems
Recent advances have led to the development of synthetic cumate-inducible promoters with enhanced performance characteristics. A notable example is the PQJ promoter, specifically designed for Pseudomonas aeruginosa . This synthetic promoter was created by combining semirandomized housekeeping promoter libraries with control elements from the P. putida F1 cym/cmt system, followed by selection of optimized variants using fluorescence-activated cell sorting (FACS) .
The PQJ promoter exhibits several advantageous characteristics:
-
Tunability over several orders of magnitude
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Rapid and homogeneous response to cumate at the single-cell level
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Graded expression pattern rather than switch-like behavior
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Low leakiness in the absence of inducer
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Linear response between 50 and 600 μM cumate concentrations
-
Orthogonality to other induction systems, such as IPTG-regulated lacIq-Ptac
Advantages of Cumate as an Inducer
p-Cumate offers several advantages as an inducer for gene expression systems:
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It is inexpensive, making it cost-effective for large-scale applications
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It is membrane permeative, eliminating the need for dedicated transporters
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It can be readily used in both in vitro and in vivo experimental systems
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It demonstrates orthogonality to commonly used induction systems
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It shows minimal toxicity to bacterial cells at effective concentrations
These properties make cumate-inducible systems valuable additions to the genetic toolbox for bacterial research and biotechnology applications.
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